1-{[(2,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol is a secondary amine characterized by a chiral center. This compound features a tertiary carbon atom bonded to an amino group, a methyl group, and a 2,4-dimethylphenyl group. Its unique structure imparts significant chemical properties that are useful in various scientific applications. The compound is primarily utilized in organic synthesis and biological studies due to its chirality and functional groups.
The compound can be synthesized in laboratory settings, although it is not widely produced on an industrial scale. It is often sourced from chemical suppliers for research purposes, particularly in the fields of organic chemistry and pharmacology.
1-{[(2,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol is classified as an amino alcohol. Its classification stems from the presence of both an amino group (-NH) and a hydroxyl group (-OH) within its molecular structure.
The synthesis of 1-{[(2,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol typically involves several key steps:
The reaction between the starting materials involves nucleophilic attack by the amino group on the carbon atom of the alcohol, leading to the formation of the desired secondary amine. The process may require purification steps such as recrystallization or chromatography to isolate the final product.
The molecular formula for 1-{[(2,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol is C13H21NO. The structural representation includes:
| Property | Value |
|---|---|
| Molecular Formula | C13H21NO |
| Molecular Weight | 207.31 g/mol |
| IUPAC Name | 1-{[(2,4-dimethylphenyl)methyl]amino}-2-methylpropan-2-ol |
| InChI | InChI=1S/C13H21NO/c1-10-5-6-12(7-11(10)2)8-14-9-15/h5-7,14-15H,8-9H2,1-4H3 |
| InChI Key | IXDIZUBDRWNLBU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)NCC1=C(C=C(C=C1)C)C |
1-{[(2,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1-{[(2,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol varies based on its application:
1-{[(2,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol exhibits several notable physical properties:
The chemical properties include:
1-{[(2,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol has diverse applications across several scientific fields:
CAS No.: 52946-22-2
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 463-82-1
CAS No.: 64354-92-3